3-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
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Overview
Description
3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzohydrazide and 4-(dimethylamino)benzaldehyde. The reaction is carried out in a methanol solution under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .
Scientific Research Applications
3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N’-[(1E)-[3,5-dibromo-2,4-dihydroxyphenyl]methylidene]benzohydrazide
- 4-Bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness
3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is unique due to the presence of the dimethylamino group, which imparts specific electronic properties and potential biological activities. This distinguishes it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C16H16BrN3O |
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Molecular Weight |
346.22 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C16H16BrN3O/c1-20(2)15-8-6-12(7-9-15)11-18-19-16(21)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
HBARLBFHAKKQOU-WOJGMQOQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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